molecular formula C17H15N5O B2363857 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2329257-26-1

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2363857
CAS RN: 2329257-26-1
M. Wt: 305.341
InChI Key: GKTDIFBKMNHVNI-UHFFFAOYSA-N
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Description

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of pyrazine derivatives and has been shown to have promising effects on various neurological disorders.

Scientific Research Applications

  • Molecular Structure Analysis : A study by Taşal et al. (2009) focused on the molecular structure, vibrational frequencies, and infrared intensities of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. This research utilized both Hartree–Fock and Density Functional Theory methods, providing valuable information about the compound's conformations and structural parameters (Taşal et al., 2009).

  • Synthesis of Heterocyclic Compounds : Sekily et al. (2017) explored the synthesis of various heterocyclic compounds using 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole and malononitrile, a process that could be related to the synthesis of compounds like 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile (Sekily et al., 2017).

  • Antimicrobial and Anticancer Activities : Elewa et al. (2021) conducted a study on pyridine-3-carbonitrile derivatives, evaluating their antimicrobial and anticancer properties. This research is relevant as it highlights the potential biomedical applications of carbonitrile-containing compounds (Elewa et al., 2021).

  • Antimicrobial Agent Synthesis : Al‐Azmi and Mahmoud (2020) synthesized novel carbonitrile derivatives, which were evaluated as antimicrobial agents. Their research demonstrates the applicability of such compounds in developing new antimicrobial substances (Al‐Azmi & Mahmoud, 2020).

  • Hydrophobicity Studies : Kučerová-Chlupáčová et al. (2008) studied the hydrophobicity of pyrazine derivatives, including pyrazine-2-carbonitriles. Understanding the hydrophobicity of such compounds is crucial for their application in pharmaceuticals and other industries (Kučerová-Chlupáčová et al., 2008).

  • Ring Contraction Synthesis : Sil et al. (2004) described the synthesis of carbonitriles through ring contraction of 2H-pyran-2-ones. This synthesis method could be relevant for the production of compounds like 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile (Sil et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile Similar compounds, such as piperazine derivatives, have been found to interact with dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the brain and are often targets for antipsychotic drugs .

Mode of Action

The exact mode of action of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile It can be inferred from related compounds that it may act as an antagonist at dopamine and serotonin receptors . Antagonists work by binding to the receptor and blocking it, preventing it from being activated by its natural ligands.

Biochemical Pathways

The specific biochemical pathways affected by 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile By acting on dopamine and serotonin receptors, it could potentially influence pathways related to mood regulation, reward, and cognition .

Result of Action

The molecular and cellular effects of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile By acting as an antagonist at dopamine and serotonin receptors, it could potentially modulate neurotransmission in the brain, leading to changes in mood and cognition .

properties

IUPAC Name

3-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c18-10-14-16(20-8-7-19-14)22-9-3-4-12(11-22)17-21-13-5-1-2-6-15(13)23-17/h1-2,5-8,12H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDIFBKMNHVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile

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